molecular formula C13H23NO5 B2619451 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid CAS No. 2044713-23-5

1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

Cat. No. B2619451
M. Wt: 273.329
InChI Key: CSXPROMAXBDSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)piperidine-3-carboxylic acid, has a molecular weight of 273.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) . This indicates that the compound has a piperidine ring, which is substituted with a tert-butoxycarbonyl group, a methoxymethyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and vapor pressure are not provided in the available resources .

Scientific Research Applications

Application in Green Chemistry

Scientific Field

Green Chemistry

Application Summary

TBMP is utilized in the chiral separation process for green manufacturing. This process is significant in the production of anti-HCV drugs, such as Velpatasvir, where TBMP acts as an important intermediate.

Methods and Experimental Procedures

The method involves separating chiral TBMP from a mixture without the need for salinization and dissociation processes, using water instead of several organic solvents. Gaussian calculations were used to set up conceivable binding modes, which guided the design of the separation process.

Results and Outcomes

The new approach resulted in a monohydrate of TBMP being crystallized, showing increased stability and isomer separation. This led to a 17.4% increase in yield, a 43.3% rise in atom economy, a 43.3% improvement in reaction mass efficiency, and a 32.0 g g−1 reduction in process mass intensity. An industrial-scale implementation was successfully set up with a batch capacity of 100 kg .

Application in Peptide Synthesis

Scientific Field

Biochemistry

Application Summary

TBMP derivatives are used in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group in TBMP serves as a protective group for amino acids in the formation of dipeptides.

Methods and Experimental Procedures

A series of room-temperature ionic liquids derived from Boc-protected amino acids (Boc-AAILs) were prepared. These Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents.

Results and Outcomes

The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhanced amide formation in the Boc-AAILs without the addition of base, yielding dipeptides in satisfactory yields within 15 minutes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound is an important intermediate for the anti-HCV drug Velpatasvir . Future research could potentially focus on improving the synthesis process or exploring other therapeutic applications .

properties

IUPAC Name

2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-5-7-13(14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXPROMAXBDSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

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